3-Amino-5-bromoisonicotinaldehyde
CAS No.:
Cat. No.: VC18856210
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN2O |
|---|---|
| Molecular Weight | 201.02 g/mol |
| IUPAC Name | 3-amino-5-bromopyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C6H5BrN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
| Standard InChI Key | BRFPBXWAPZSVSH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C=N1)Br)C=O)N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-Amino-5-bromoisonicotinaldehyde, systematically named 3-amino-5-bromopyridine-2-carbaldehyde, belongs to the class of substituted pyridines. Its structure features:
-
A pyridine ring substituted with an amino group (-NH) at position 3, a bromine atom (-Br) at position 5, and an aldehyde group (-CHO) at position 2 .
-
Molecular formula: .
The aldehyde group at position 2 enhances electrophilicity, facilitating nucleophilic additions, while the bromine atom enables cross-coupling reactions such as Suzuki-Miyaura couplings .
Spectroscopic Data
-
IR spectroscopy: Stretching vibrations at ~2830 cm (C-H aldehyde), ~1690 cm (C=O), and ~3350 cm (N-H) .
-
NMR (predicted):
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-amino-5-bromoisonicotinaldehyde typically involves multi-step protocols:
Bromination of 3-Aminopyridine
-
Bromination:
Formylation via Vilsmeier-Haack Reaction
-
Aldehyde Introduction:
-
The Vilsmeier-Haack reaction introduces the aldehyde group at position 2 using and :
-
Yield: 60–75% after purification by column chromatography.
-
Optimization Strategies
-
Catalytic systems: Palladium catalysts (e.g., ) improve regioselectivity during bromination .
-
Temperature control: Maintaining ≤ 0°C during formylation minimizes side reactions.
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting point | 98–102°C | Predicted |
| Boiling point | 285–290°C (dec.) | Estimated |
| Density | 1.82 g/cm | Computational |
| Solubility | DMSO, DMF, CHCl | Experimental |
| pKa (NH) | 3.81 ± 0.20 | Predicted |
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents .
Chemical Reactivity and Applications
Nucleophilic Additions
-
Aldehyde group: Reacts with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base syntheses.
-
Example:
Cross-Coupling Reactions
-
Bromo substitution: Participates in Suzuki couplings with aryl boronic acids to generate biaryl derivatives :
Pharmaceutical Intermediates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume